An In-Depth Technical Guide to 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. It delves into its fundamental physicochemical properties, synthesis, applications, and safety protocols, providing a holistic understanding for its effective utilization in a laboratory setting.
Core Physicochemical Properties
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. A precise understanding of its core properties is paramount for its application in research and development.
Molecular Weight and Formula
The cornerstone of any chemical characterization is its molecular weight and formula. These values are fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [2][3] |
| Monoisotopic Mass | 167.02502 Da | [4] |
The presence of chlorine is a key feature, contributing to the isotopic pattern observed in mass spectrometry, with the characteristic M and M+2 peaks.
Structural and Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of identifiers is crucial.
| Identifier | Value |
| CAS Number | 30458-68-5 |
| MDL Number | MFCD02236047 |
| PubChem CID | 10820986 |
These identifiers are essential for searching chemical databases and ensuring the correct compound is being sourced and utilized.
Synthesis of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets.[5] A variety of synthetic routes have been developed to access this versatile core structure.
A Green and Efficient Tandem Approach
A notable and efficient method for the synthesis of the imidazo[4,5-b]pyridine skeleton commences from 2-chloro-3-nitropyridine. This approach, detailed by V. Arun et al. in ACS Omega, emphasizes green chemistry principles by utilizing a water-isopropyl alcohol (H₂O-IPA) medium.[6]
The causality behind this choice of solvent system lies in its ability to facilitate both the initial SNAr reaction and the subsequent reduction and cyclization steps in a one-pot fashion, minimizing waste and purification steps.[6]
Experimental Protocol: One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridines [6]
-
Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA, add the desired primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat to 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Step 2: In Situ Reduction: To the same reaction mixture, add Zinc powder (1 equivalent) and concentrated HCl (0.5 equivalents). Heat the mixture at 80 °C for 45 minutes to facilitate the reduction of the nitro group to an amine.
-
Step 3: Cyclization/Condensation: Introduce the desired aldehyde (1 equivalent) to the reaction mixture containing the in situ generated diamine derivative. Continue heating until TLC indicates the completion of the cyclization to the final imidazo[4,5-b]pyridine product.
-
Step 4: Purification: Upon completion, the product is isolated and purified, typically via column chromatography, yielding the desired functionalized imidazo[4,5-b]pyridine.[6]
This self-validating system is confirmed by the successful formation of a diverse range of derivatives with consistently high yields, as reported in the literature.[6]
Caption: Workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. Its structural similarity to endogenous purines allows for interaction with a multitude of enzymes and receptors.
Anticancer and Anti-inflammatory Potential
Research has demonstrated the potential of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as both anticancer and anti-inflammatory agents.[7] Certain compounds within this class have exhibited moderate cytotoxic activity against various cancer cell lines, including MCF-7, MDA-MB-468, and K562.[7] Furthermore, some derivatives have shown selective inhibition of COX-2, an enzyme implicated in inflammation and cancer progression.[7]
Broader Biological Activities
The versatility of the imidazo[4,5-b]pyridine core extends to a range of other therapeutic areas.[5] Studies have explored its derivatives for:
-
Antimicrobial activity[8]
-
Antiviral properties[8]
-
Management of autoimmune disorders
-
Antidiabetic effects
-
Modulation of the central nervous system
The ability to functionalize the core structure at various positions allows for the fine-tuning of pharmacological properties, making it a highly attractive scaffold for drug discovery programs.
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl group protons and the aromatic protons on the pyridine and imidazole rings.
-
¹³C NMR: Resonances for the carbon atoms of the heterocyclic core and the methyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Absorption bands indicative of C-H, C=C, and C=N bonds within the molecule.
For definitive structural elucidation, a combination of these techniques, potentially including 2D NMR experiments, would be employed.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine.
Hazard Identification and Precautionary Measures
While a specific safety data sheet (SDS) for 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is not universally available, data from structurally related compounds, such as 2-chloro-3-methylpyridine, provide valuable guidance.[10][11]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
May cause skin and eye irritation.[11]
-
May cause respiratory irritation.[11]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.[11]
-
Use in a well-ventilated area or under a chemical fume hood.[10]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[10]
Storage and Disposal
Storage:
-
Store in a cool, well-ventilated place.[11]
-
Keep the container tightly closed and sealed in a dry environment.[3] Recommended storage temperature is often 2-8°C.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]
Caption: Key safety and handling protocols for laboratory use.
References
-
American Elements. 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]
-
Arun, V., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. [Link]
-
SpectraBase. 2-Chloro-3-methyl-pyridine. [Link]
-
PubChemLite. 2-chloro-3-methyl-3h-imidazo[4,5-c]pyridine. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
- Google Patents.
-
PubMed. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
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